- General synthesis of primary amines via reductive amination employing a reusable nickel catalyst, Nature Catalysis, 2019, 2(1), 71-77

Cas no 90642-63-0 (1-(4-Methoxyphenyl)ethanamine)

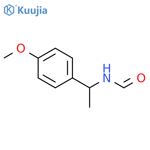

1-(4-Methoxyphenyl)ethanamine structure

اسم المنتج:1-(4-Methoxyphenyl)ethanamine

كاس عدد:90642-63-0

وسط:C9H14ClNO

ميغاواط:187.666561603546

MDL:MFCD12198855

CID:1056129

PubChem ID:17938752

1-(4-Methoxyphenyl)ethanamine الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- 1-(4-Methoxyphenyl)ethanamine hydrochloride

- 1-(4-Methoxyphenyl)ethylamine Hydrochloride

- 1-(4-Methoxyphenyl)ethanamine hydrochloride (1:1)

- FYLBCUWOAFIYOW-UHFFFAOYSA-N

- 1-(4-methoxyphenyl)ethanamine HCl

- 1-(4-Methoxyphenyl)ethylamine HCl

- 1-(4-Methoxyphenyl)ethylamine, HCl

- 4964AJ

- TRA0089557

- SY005337

- 1-(4-Methoxyphenyl)ethylamineHydrochloride

- 1-(4-methoxyphenyl)-ethylamine hydrochloride

- 1-(4-Methoxyphenyl)ethan-1-amine hydrochlo

- Benzenemethanamine, 4-methoxy-α-methyl-, hydrochloride (9CI)

- Benzylamine, p-methoxy-α-methyl-, hydrochloride (7CI)

- 1-(4-Methoxyphenyl)ethan-1-amine hydrochloride

- AS-32249

- 1-(4-methoxyphenyl)ethanamine;hydrochloride

- SCHEMBL2186508

- ?1-(4-Methoxyphenyl)ethylamine Hydrochloride

- CS-0094463

- MFCD12198855

- DB-078763

- 90642-63-0

- AKOS022183563

- 1-(4-Methoxyphenyl)ethanamine

-

- MDL: MFCD12198855

- نواة داخلي: 1S/C9H13NO.ClH/c1-7(10)8-3-5-9(11-2)6-4-8;/h3-7H,10H2,1-2H3;1H

- مفتاح Inchi: FYLBCUWOAFIYOW-UHFFFAOYSA-N

- ابتسامات: Cl.O(C)C1C=CC(C(C)N)=CC=1

حساب السمة

- نوعية دقيقة: 187.07600

- النظائر كتلة واحدة: 187.0763918g/mol

- النظائر الذرية العد: 0

- الرابطة الهيدروجينية المانحين العد: 2

- عدد مستقبلات الهيدروجين بوند: 2

- عدد الذرات الثقيلة: 12

- تدوير ملزمة العد: 2

- تعقيدات: 108

- رابطة تساهمية وحدة العد: 2

- مركز ستيريو الذرية العد: 0

- عدد غير محدد من مراكز ستيريو الذرية: 1

- السندات الثابتة ستيريو مركز العد: 0

- غير محدد بوند مركز ستيريو العد: 0

- طوبولوجي سطح القطب: 35.2

الخصائص التجريبية

- اللون / الشكل: No data avaiable

- نقطة انصهار: No data available

- نقطة الغليان: No data available

- نقطة الوميض: 121.8℃

- بسا: 35.25000

- لوغب: 3.21720

- ضغط البخار: No data available

1-(4-Methoxyphenyl)ethanamine أمن المعلومات

- إشارة عشوائية:warning

- وصف الخطر: H303+H313+H333

- تحذير: P264+P280+P305+P351+P338+P337+P313

- تعليمات السلامة: H303+H313+H333

- ظروف التخزين:Store at 4 ° C, -4 ° C is better

1-(4-Methoxyphenyl)ethanamine الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| abcr | AB451726-10 g |

1-(4-Methoxyphenyl)ethylamine HCl; . |

90642-63-0 | 10g |

€244.20 | 2023-07-18 | ||

| abcr | AB451726-25 g |

1-(4-Methoxyphenyl)ethylamine HCl; . |

90642-63-0 | 25g |

€461.00 | 2023-07-18 | ||

| Apollo Scientific | OR954061-5g |

1-(4-Methoxyphenyl)ethylamine hydrochloride |

90642-63-0 | 98% | 5g |

£110.00 | 2025-02-20 | |

| TRC | M226608-100mg |

1-(4-Methoxyphenyl)ethanamine |

90642-63-0 | 100mg |

$ 65.00 | 2022-06-04 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853155-5g |

1-(4-Methoxyphenyl)ethylamine Hydrochloride |

90642-63-0 | ≥97% | 5g |

¥573.30 | 2022-01-10 | |

| Alichem | A019111021-5g |

1-(4-Methoxyphenyl)ethanamine hydrochloride |

90642-63-0 | 95% | 5g |

$169.00 | 2023-08-31 | |

| Alichem | A019111021-25g |

1-(4-Methoxyphenyl)ethanamine hydrochloride |

90642-63-0 | 95% | 25g |

$513.08 | 2023-08-31 | |

| Aaron | AR003DPD-250mg |

_x005F_x000D_1-(4-Methoxyphenyl)ethylamine Hydrochloride |

90642-63-0 | 97% | 250mg |

$13.00 | 2025-01-22 | |

| 1PlusChem | 1P003DH1-25g |

_x005F_x000D_1-(4-Methoxyphenyl)ethylamine Hydrochloride |

90642-63-0 | >97% | 25g |

$370.00 | 2024-04-20 | |

| Ambeed | A293577-250mg |

1-(4-Methoxyphenyl)ethylamine Hydrochloride |

90642-63-0 | 97% | 250mg |

$14.0 | 2024-04-16 |

1-(4-Methoxyphenyl)ethanamine طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط

1.1 Reagents: Hydrogen , Ammonia Catalysts: 2365462-76-4 (γ-Al2O3 supported) Solvents: Water ; 20 h, 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether

المراجع

طريقة الإنتاج 2

رد فعل الشرط

1.1 Reagents: Ammonium acetate , Hydrogen Catalysts: Cobalt phosphide (Co2P) Solvents: Ethanol ; 12 h, 20 bar, 110 °C

1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane

1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane

المراجع

- Single-Crystal Cobalt Phosphide Nanorods as a High-Performance Catalyst for Reductive Amination of Carbonyl Compounds, JACS Au, 2021, 1(4), 501-507

طريقة الإنتاج 3

رد فعل الشرط

1.1 Catalysts: Triphos , Borate(1-), tetrafluoro-, cobalt(2+) (2:1) Solvents: 2,2,2-Trifluoroethanol ; 15 min, rt

1.2 Reagents: Hydrogen , Ammonia ; 24 h, 40 bar, 120 °C

1.3 Reagents: Hydrochloric acid Solvents: Methanol ; 4 - 5 h, rt

1.2 Reagents: Hydrogen , Ammonia ; 24 h, 40 bar, 120 °C

1.3 Reagents: Hydrochloric acid Solvents: Methanol ; 4 - 5 h, rt

المراجع

- Homogeneous cobalt-catalyzed reductive amination for synthesis of functionalized primary amines, Nature Communications, 2019, 10(1), 1-9

طريقة الإنتاج 4

رد فعل الشرط

1.1 Reagents: Hydrochloric acid Solvents: Water ; 1 h, reflux; reflux → rt

المراجع

- Bioinspired Organocatalytic Aerobic C-H Oxidation of Amines with an ortho-Quinone Catalyst, Organic Letters, 2015, 17(6), 1469-1472

طريقة الإنتاج 5

رد فعل الشرط

1.1 Reagents: tert-Butyl peroxide , Benzophenone imine Catalysts: 1,10-Phenanthroline , Cuprous iodide Solvents: Chlorobenzene ; 48 h, 90 °C; 90 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 15 h, 40 °C

1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 15 h, 40 °C

المراجع

- Synthesis of α-Substituted Primary Benzylamines through Copper-Catalyzed Cross-Dehydrogenative Coupling, Organic Letters, 2019, 21(1), 65-69

طريقة الإنتاج 6

رد فعل الشرط

1.1 Reagents: 3,5-Bis(1,1-dimethylethyl) 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate Catalysts: 2482544-45-4 Solvents: Methylcyclohexane , tert-Butyl methyl ether ; rt

المراجع

- Chiral Bronsted Acids Catalyze Asymmetric Additions to Substrates that Are Already Protonated: Highly Enantioselective Disulfonimide-Catalyzed Hantzsch Ester Reductions of NH-Imine Hydrochloride Salts, Synlett, 2020, 31(17), 1707-1712

طريقة الإنتاج 7

رد فعل الشرط

1.1 Reagents: Hydrogen , Ammonia Catalysts: Iron Solvents: Water ; 20 h, 6.5 MPa, 140 °C

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether

المراجع

- The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst, ChemSusChem, 2020, 13(12), 3110-3114

طريقة الإنتاج 8

رد فعل الشرط

1.1 Reagents: Hydrogen , Ammonium hydroxide Catalysts: Cobalt (supported on N-doped amorphous carbonmaterial) Solvents: Water ; 20 h, 10 bar, 50 °C; 50 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt

المراجع

- Co-Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions, ChemSusChem, 2021, 14(11), 2360-2366

طريقة الإنتاج 9

رد فعل الشرط

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether

المراجع

- Selective conversion of benzylic carbon-hydrogen bonds to an amine function by oxidative nucleophilic substitution, Synthesis, 1988, (11), 900-2

1-(4-Methoxyphenyl)ethanamine Raw materials

- Benzenemethanimine, 4-methoxy-α-methyl-, hydrochloride (1:1)

- Benzene, 1-(1-azidoethyl)-4-methoxy-

- 4-Methoxy-1-ethylbenzene

- 1-(4-methoxyphenyl)ethan-1-one

- Formamide, N-[1-(4-methoxyphenyl)ethyl]-

1-(4-Methoxyphenyl)ethanamine Preparation Products

1-(4-Methoxyphenyl)ethanamine الوثائق ذات الصلة

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

90642-63-0 (1-(4-Methoxyphenyl)ethanamine) منتجات ذات صلة

- 752924-21-3(3-Methoxybenzhydrylamine)

- 14692-29-6(Strontium acetate hemihydrate)

- 62409-13-6(1-(3-Methoxyphenyl)ethanamine)

- 6298-96-0(1-(4-Methoxyphenyl)ethanamine)

- 19293-62-0(4,4'-Dimethoxybenzhydrylamine)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

الموردين الموصى بهم

Amadis Chemical Company Limited

(CAS:90642-63-0)1-(4-Methoxyphenyl)ethanamine

نقاء:99%

كمية:25g

الأسعار ($):273.0